molecular formula C5H10Br2O2 B040201 1,3-Dibromo-2,2-dimethoxypropane CAS No. 22094-18-4

1,3-Dibromo-2,2-dimethoxypropane

Cat. No.: B040201
CAS No.: 22094-18-4
M. Wt: 261.94 g/mol
InChI Key: CPAHOXOBYHMHDT-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Br2O2. It is a white to yellow crystalline powder that is soluble in methanol. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

1,3-Dibromo-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of acetone and methanol with bromine. The process typically includes the following steps :

    Mixing acetone and methanol: Acetone and methanol are added to a reaction kettle and stirred uniformly.

    Addition of bromine: Bromine is slowly added to the mixture while maintaining the temperature below 20°C. The reaction mixture turns light red-brown during the addition.

    Stirring and separation: The mixture is stirred at room temperature for about 24 hours, resulting in the formation of a white solid. The solid is then separated from the solvent using a centrifugal machine.

    Purification: The solid is washed with methanol and vacuum-dried to obtain this compound as a white powdery crystal.

Chemical Reactions Analysis

1,3-Dibromo-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and addition reactions. Some common reactions include :

    Substitution reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Addition reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.

Common reagents used in these reactions include bromine, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dibromo-2,2-dimethoxypropane has several scientific research applications :

    Organic synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Biological research: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industrial applications: It is employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,2-dimethoxypropane involves its reactivity with nucleophiles. The bromine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

1,3-Dibromo-2,2-dimethoxypropane can be compared with other similar compounds, such as 1,3-dibromoacetone and 2,2-bis(bromomethyl)-1,3-propanediol . These compounds share similar structural features but differ in their reactivity and applications. For example:

    1,3-Dibromoacetone: This compound is used in the synthesis of various organic molecules and has similar reactivity to this compound.

    2,2-Bis(bromomethyl)-1,3-propanediol: This compound is used as a flame retardant and has different applications compared to this compound.

Properties

IUPAC Name

1,3-dibromo-2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAHOXOBYHMHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370153
Record name 1,3-Dibromo-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22094-18-4
Record name 1,3-Dibromo-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIBROMO-2,2-DIMETHOXYPROPANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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